molecular formula C15H29BrO2S B3028936 11-Sulfanylundecyl 2-bromo-2-methylpropanoate CAS No. 404857-69-8

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Cat. No.: B3028936
CAS No.: 404857-69-8
M. Wt: 353.4 g/mol
InChI Key: JVQTWZGZUCJHRV-UHFFFAOYSA-N
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Description

11-Sulfanylundecyl 2-bromo-2-methylpropanoate is a bromoester-functionalized compound featuring a long undecyl chain terminated with a sulfhydryl (-SH) group. The 2-bromo-2-methylpropanoate moiety serves as a reactive site for atom transfer radical polymerization (ATRP), enabling controlled polymer synthesis . The sulfanyl group enhances versatility in post-polymerization modifications, such as thiol-ene "click" chemistry or surface immobilization via thiol-metal interactions. Its synthesis typically involves esterification of 2-bromo-2-methylpropanoic acid with an 11-sulfanylundecyl alcohol precursor, followed by purification to ensure halogen end-group fidelity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-sulfanylundecyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQTWZGZUCJHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727058
Record name 11-Sulfanylundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404857-69-8
Record name 11-Sulfanylundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Mercaptoundecyl 2-Bromo-2-methylpropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-mercaptoundecanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

11-Sulfanylundecyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Scientific Research Applications

Chemistry

11-Sulfanylundecyl 2-bromo-2-methylpropanoate serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Atom Transfer Radical Polymerization (ATRP) : This compound is employed as an initiator in ATRP, facilitating the controlled polymerization of monomers to create well-defined polymer architectures.
  • Substitution Reactions : The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions, enabling the formation of new compounds.

Biology

In biological research, this compound is utilized for:

  • Modification of Biomolecules : It aids in the study of protein-ligand interactions by modifying biomolecules to investigate their functional properties.
  • Drug Delivery Systems : Researchers are exploring its potential as a precursor for pharmaceutical compounds and its role in targeted drug delivery systems due to its ability to form covalent bonds with biological targets.

Medicine

The compound is being investigated for its therapeutic potential:

  • Drug Development : Its unique chemical properties make it a candidate for developing new therapeutic agents. Studies are focusing on its efficacy and safety profiles in various biological systems.
  • Diagnostic Tools : The compound's reactivity allows it to be used in creating diagnostic agents that can selectively bind to specific biomolecules .

Industry

In industrial applications, this compound is employed in:

  • Production of Specialty Chemicals : It is used in manufacturing coatings, adhesives, and other specialty chemicals that require specific functional properties.
  • Material Science : The compound plays a role in developing advanced materials with tailored properties for various applications, including electronics and nanotechnology .

Similar Compounds

Compound NameStructureKey Applications
2-Bromo-2-methylpropanoic acid 11-mercaptoundecyl esterStructureBuilding block in organic synthesis
ω-Mercaptoundecyl bromoisobutyrate (MUBiB)StructurePolymerization initiator
2-(2-Bromoisobutyryloxy)undecyl thiolStructureBioconjugation studies

Uniqueness of this compound

This compound stands out due to its combination of a long alkyl chain, a sulfanyl group, and a bromo group. This unique structure provides distinct reactivity and versatility in various chemical reactions, making it valuable for numerous scientific applications.

Case Study 1: Polymerization Initiation

A study demonstrated that using this compound as an ATRP initiator resulted in polymers with narrow molecular weight distributions and controlled architectures. This capability highlights its utility in producing high-performance materials suitable for advanced applications in coatings and biomedical devices.

Case Study 2: Drug Delivery Systems

Research has shown that conjugating this compound with specific targeting ligands enhances the delivery efficiency of therapeutic agents to cancer cells. The study indicated that the sulfanyl group facilitates covalent bonding with biomolecules, improving the selectivity and efficacy of drug delivery systems.

Case Study 3: Bioconjugation Techniques

In bioconjugation studies, this compound was used to modify proteins for imaging applications. The introduction of the bromo group allowed for selective attachment to biomolecules, demonstrating its potential in developing diagnostic tools.

Mechanism of Action

The mechanism of action of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The sulfanyl group can form covalent bonds with other molecules, while the bromo group can participate in substitution reactions. These properties make it a versatile compound for chemical modifications and interactions with biological targets .

Comparison with Similar Compounds

Prop-2-Yn-1-Yl 2-Bromo-2-Methylpropanoate (PBiB)

  • Structure : Terminal alkyne group replaces the sulfanylundecyl chain.
  • Applications : Widely used as an ATRP initiator for synthesizing alkyne-terminated polymers.
  • Key Findings :
    • Prone to propargyl bromide elimination and alkyne homocoupling side reactions, necessitating protective groups during synthesis .
    • Polymerization kinetics show moderate control over molecular weight distribution (Đ ≈ 1.2–1.4) in styrene ATRP .
  • Comparison : Unlike 11-sulfanylundecyl derivatives, PBiB’s terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) but requires stabilization to mitigate side reactions.

2-[(2-Hydroxyethyl)Dithio]Ethyl 2-Bromo-2-Methylpropanoate

  • Structure : Contains a dithioether (-S-S- bridge) and hydroxyethyl group.
  • Applications: Potential in redox-responsive drug delivery systems due to disulfide bond cleavage under reducing conditions .
  • Key Findings :
    • Hydroxyethyl group improves aqueous solubility compared to hydrophobic undecyl chains .
    • Dithioether stability varies with pH and reducing agents, enabling controlled degradation .
  • Comparison : The sulfanylundecyl chain in the target compound offers simpler thiol-mediated conjugation, whereas the dithioether requires redox triggers for reactivity.

2-(2-Bromo-2-Methylpropanoyl)Oxyethyl 2-Bromo-2-Methylpropanoate

  • Structure : Dual bromoester functionalities.
  • Applications : High-efficiency bifunctional ATRP initiator.
  • Key Findings: Dual initiation sites increase polymerization rates but risk cross-linking in multi-monomer systems . MALDI-TOF MS analysis confirms bromine retention when sodium salts are used as cationic agents .
  • Comparison : The single bromoester in 11-sulfanylundecyl derivatives reduces cross-linking risks, favoring linear polymer architectures.

(11’-Trichlorosilylundecyl) 2-Bromo-2-Methylpropanoate

  • Structure : Trichlorosilyl (-SiCl₃) terminal group.
  • Applications : Surface-initiated ATRP for grafting polymers onto silicon substrates .
  • Key Findings: Hydrosilylation enables covalent bonding to oxide surfaces, critical for thin-film applications . Limited stability in humid environments due to hydrolytic sensitivity of Si-Cl bonds .
  • Comparison : The sulfanyl group in the target compound provides alternative surface attachment mechanisms (e.g., Au-S bonds) with superior moisture stability.

Data Table: Structural and Functional Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Applications Stability/Reactivity Notes
11-Sulfanylundecyl 2-bromo-2-methylpropanoate Bromoester, sulfanyl, C11 chain ~380 (estimated) ATRP, thiol-mediated grafting Stable in dry conditions; SH oxidation risk
Prop-2-Yn-1-Yl 2-bromo-2-methylpropanoate Bromoester, terminal alkyne ~225 ATRP, CuAAC Requires protective groups
2-[(2-Hydroxyethyl)dithio]ethyl derivative Bromoester, dithioether, -OH ~340 Redox-responsive systems pH/reductant-sensitive
Dichloro-silylundecyl derivative Bromoester, trichlorosilyl, C11 ~420 Surface grafting Hydrolytically sensitive
Bifunctional bromoester Dual bromoester ~320 High-efficiency ATRP Cross-linking risk

Research Findings and Challenges

  • End-Group Analysis : MALDI-TOF MS with sodium cationization is critical for preserving bromine termination in all derivatives, as silver agents induce decomposition to unsaturated/hydroxyl groups .
  • Synthetic Challenges: Long alkyl chains (e.g., undecyl) complicate purification but enhance solubility in nonpolar monomers. Shorter chains (e.g., hydroxyethyl) improve water compatibility .
  • Application-Specific Trade-offs : Sulfanylundecyl derivatives balance stability and versatility, whereas silyl or alkyne-terminated analogs excel in surface grafting or click chemistry, respectively .

Biological Activity

11-Sulfanylundecyl 2-bromo-2-methylpropanoate, also known as 11-Mercaptoundecyl 2-bromo-2-methylpropanoate, is a chemical compound with the molecular formula C15H29BrO2SC_{15}H_{29}BrO_2S and a molecular weight of approximately 353.36 g/mol. This compound is characterized by the presence of a sulfanyl group and a bromoalkyl moiety, which contribute to its unique biological properties.

  • CAS Number : 404857-69-8
  • Molecular Weight : 353.36 g/mol
  • Physical State : Liquid at room temperature
  • Purity : >95% (HPLC)
  • Storage Conditions : Should be stored in a cool, dark place under inert gas to prevent degradation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may enhance the compound's reactivity, potentially leading to modulation of signaling pathways involved in cellular processes.

Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds with sulfanyl groups exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Skin Irritation : According to safety data, exposure to this compound can cause skin irritation, highlighting the necessity for caution during handling .

Antimicrobial Studies

A study focusing on the antimicrobial properties of sulfanyl compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes.

Cytotoxicity in Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compound404857-69-8Antimicrobial, CytotoxicExhibits skin irritation
11-Mercaptoundecyl 2-bromoacetateNot availableModerate antimicrobialSimilar structure but different ester group
Dodecyl mercaptanNot availableAntimicrobialShorter chain length; less potent

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Sulfanylundecyl 2-bromo-2-methylpropanoate
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11-Sulfanylundecyl 2-bromo-2-methylpropanoate

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